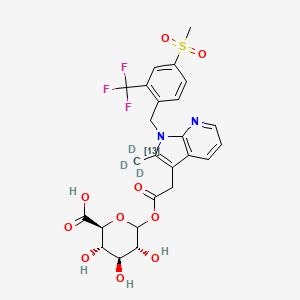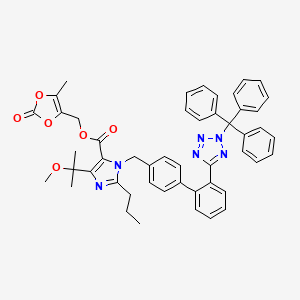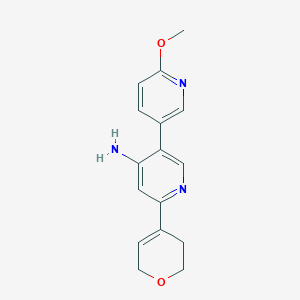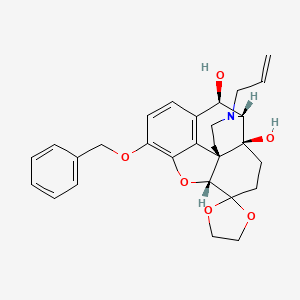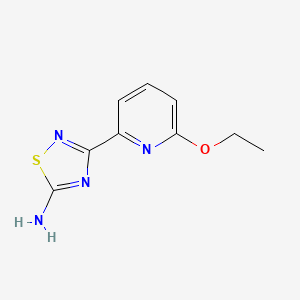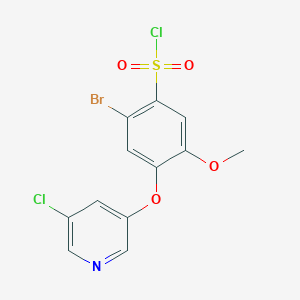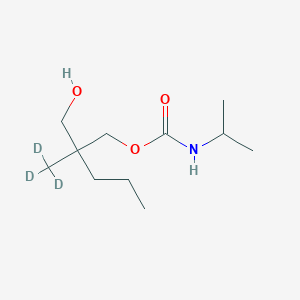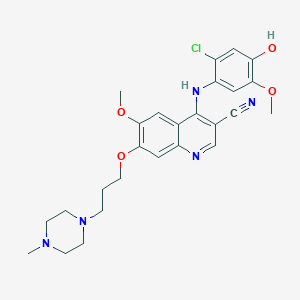
N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is a chemical compound with the molecular formula C13H16ClFN2O and a molecular weight of 270.73 g/mol . This compound is used primarily in biochemical and proteomics research . It is characterized by the presence of a piperidine ring, a benzamide group, and halogen substituents (chlorine and fluorine) on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide typically involves the reaction of 3-chloro-5-fluorobenzoic acid with piperidine and formaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The final product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the piperidine ring .
Scientific Research Applications
N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)methyl-3-chlorobenzamide: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
N-(Piperidin-4-yl)methyl-3-fluorobenzamide: Lacks the chlorine substituent, which may also influence its properties.
Uniqueness
N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring . These substituents can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C13H16ClFN2O |
|---|---|
Molecular Weight |
270.73 g/mol |
IUPAC Name |
3-chloro-5-fluoro-N-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16ClFN2O/c14-11-5-10(6-12(15)7-11)13(18)17-8-9-1-3-16-4-2-9/h5-7,9,16H,1-4,8H2,(H,17,18) |
InChI Key |
QRPCIGNHQOSKKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
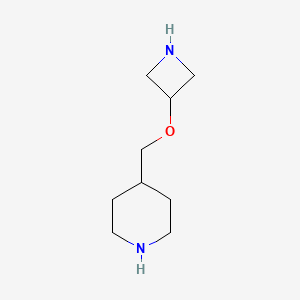
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)

